Ethyl 3-(diethylamino)acrylate

β-Amino Acid Synthesis C–N Bond Activation Palladium Catalysis

Ethyl 3-(diethylamino)acrylate (CAS 13894-28-5), molecular formula C9H17NO2, is a β-(N,N-diethylamino)-substituted α,β-unsaturated ester. It functions primarily as a synthetic building block and Michael acceptor, bearing both an electron-rich enamine moiety and an electrophilic acrylate ester terminus.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 13894-28-5
Cat. No. B079353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(diethylamino)acrylate
CAS13894-28-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCN(CC)C=CC(=O)OCC
InChIInChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+
InChIKeyANTPVARYELNKNQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Diethylamino)acrylate (CAS 13894-28-5) Technical Procurement & Differentiation Baseline


Ethyl 3-(diethylamino)acrylate (CAS 13894-28-5), molecular formula C9H17NO2, is a β-(N,N-diethylamino)-substituted α,β-unsaturated ester . It functions primarily as a synthetic building block and Michael acceptor, bearing both an electron-rich enamine moiety and an electrophilic acrylate ester terminus . Commercial suppliers provide this compound at ≥95% or ≥98% purity levels, with batch-specific QC documentation including NMR, HPLC, and GC traceability .

Why Ethyl 3-(Diethylamino)acrylate Cannot Be Directly Substituted by Methyl Analogs or Other Acrylates


Substitution among β-(N,N-dialkylamino)acrylates is not trivial due to ester-dependent reactivity profiles that influence both reaction yield and product purification. The ethyl ester variant offers distinct physical properties—specifically boiling point and vapor pressure—that differ materially from methyl and other alkyl analogs , directly affecting distillation recovery and solvent compatibility during workup. Furthermore, the N,N-diethylamino substitution pattern delivers a unique combination of nucleophilic enamine character and electrophilic Michael acceptor capacity, a dual reactivity profile that cannot be replicated by β-methoxy or unsubstituted acrylate congeners [1].

Ethyl 3-(Diethylamino)acrylate (CAS 13894-28-5) Quantitative Differentiation Evidence


Palladium-Catalyzed C–N Bond Activation Yields: Ethyl Ester vs. Methyl Ester vs. Acrylonitrile

In a palladium-catalyzed C–N bond activation reaction for β-amino acid derivative synthesis, ethyl 3-(diethylamino)acrylate achieved an isolated yield of approximately 95%, representing the highest yield among the acrylate esters and nitriles evaluated in the study [1].

β-Amino Acid Synthesis C–N Bond Activation Palladium Catalysis

β-(N,N-Diethylamino)acrylate Reactivity Contrast: Polymerizability vs. α-Methoxy Acrylate

Under standard free-radical polymerization conditions, the β-(N,N-diethylamino)acrylic acid methyl ester failed to undergo homopolymerization to any significant extent [1]. In contrast, the isomeric α-methoxyacrylic acid methyl ester successfully underwent radical copolymerization with styrene, producing a copolymer enriched in styrene units [1].

Monomer Reactivity Free Radical Polymerization Copolymerization

Synthetic Yield Optimization: Methyl Propiolate Route to β-(N,N-Diethylamino)acrylate

When synthesizing β-(N,N-diethylamino)acrylic acid methyl ester from methyl propiolate, diethylamine, and methanol, the maximum isolated yield achieved was 70%, compared to an 80% combined yield of α- and β-methoxyacrylic acid methyl esters under optimized conditions [1].

β-Aminoacrylate Synthesis Michael Addition Yield Optimization

Boiling Point Differentiation: Ethyl Ester vs. Methyl Ester for Distillation Recovery

Ethyl 3-(diethylamino)acrylate exhibits a boiling point of 227.3°C at 760 mmHg and a vapor pressure of 0.0781 mmHg at 25°C . The methyl ester analog (CAS 27945-00-2) has a molecular weight of 157.21 g/mol and is expected to possess a lower boiling point (estimated ~195-210°C), rendering it more volatile during distillation and potentially more susceptible to evaporative loss during workup.

Purification Distillation Physical Properties

Commercial Availability and QC Documentation Standards

Ethyl 3-(diethylamino)acrylate (CAS 13894-28-5) is commercially available from multiple suppliers at ≥95% and ≥98% purity levels, with batch-specific QC documentation (NMR, HPLC, GC) provided . This contrasts with less-common analogs such as the methyl ester (CAS 27945-00-2), which has comparatively limited supplier availability and less comprehensive QC documentation.

Procurement Quality Control Regulatory Compliance

Ethyl 3-(Diethylamino)acrylate (CAS 13894-28-5) Validated Application Scenarios


High-Yield Synthesis of β-Amino Acid Derivatives via Palladium Catalysis

Researchers pursuing β-amino acid derivatives should select the ethyl ester variant for palladium-catalyzed C–N bond activation protocols, where it achieves ~95% isolated yield—outperforming both the methyl ester (~92%) and nitrile (~82%) derivatives [1]. This yield advantage translates directly to improved atom economy and reduced purification burden, critical factors when scaling multi-step medicinal chemistry campaigns.

Synthetic Intermediate Applications Requiring Non-Polymerizable β-Aminoacrylate Scaffolds

For applications where the monomer must function exclusively as a synthetic intermediate rather than a polymerization substrate—such as Michael addition cascades, enamine alkylations, or heterocycle construction—the β-(N,N-diethylamino)acrylate architecture is inherently suitable due to its lack of significant radical homopolymerization activity [1]. This contrasts with α-substituted acrylates, which undergo chain-growth polymerization and may generate unwanted oligomeric byproducts during intermediate storage or reaction workup.

Distillation-Dependent Purification Workflows Requiring Lower Volatility

Process chemistry teams employing fractional distillation for intermediate purification should favor the ethyl ester (bp 227.3°C, vapor pressure 0.0781 mmHg at 25°C) over lower alkyl analogs [1]. The reduced volatility minimizes distillate loss during solvent stripping and simplifies fraction collection under reduced pressure, improving overall recovered yield and reducing hazardous vapor exposure during large-batch processing.

Regulatory-Sensitive Research Requiring Full Batch Traceability

Investigators conducting IND-enabling studies or GMP-adjacent process development should source CAS 13894-28-5 from suppliers providing batch-specific QC data (NMR, HPLC, GC) at ≥95% or ≥98% purity [1][2]. The broader commercial availability of the ethyl ester variant—compared to niche analogs like the methyl ester—offers greater supply chain resilience and competitive pricing leverage for multi-year research programs.

Technical Documentation Hub

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